Cas no 886954-33-2 (methyl 3-cyano-2-(furan-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate)
methyl 3-cyano-2-(furan-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-cyano-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
- methyl 3-cyano-2-(furan-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate
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- Inchi: 1S/C15H13N3O4S/c1-21-15(20)18-5-4-9-10(7-16)14(23-12(9)8-18)17-13(19)11-3-2-6-22-11/h2-3,6H,4-5,8H2,1H3,(H,17,19)
- InChI Key: GRDLYOOLSWKCPN-UHFFFAOYSA-N
- SMILES: C1N(C(OC)=O)CCC2C(C#N)=C(NC(C3=CC=CO3)=O)SC1=2
methyl 3-cyano-2-(furan-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2701-1203-2μmol |
methyl 3-cyano-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
886954-33-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2701-1203-5μmol |
methyl 3-cyano-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
886954-33-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2701-1203-10μmol |
methyl 3-cyano-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
886954-33-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2701-1203-20μmol |
methyl 3-cyano-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
886954-33-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2701-1203-1mg |
methyl 3-cyano-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
886954-33-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2701-1203-2mg |
methyl 3-cyano-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
886954-33-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2701-1203-3mg |
methyl 3-cyano-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
886954-33-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2701-1203-4mg |
methyl 3-cyano-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
886954-33-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2701-1203-5mg |
methyl 3-cyano-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
886954-33-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2701-1203-10mg |
methyl 3-cyano-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
886954-33-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
methyl 3-cyano-2-(furan-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on methyl 3-cyano-2-(furan-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate
Methyl 3-Cyano-2-(Furan-2-Amido)-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-6-Carboxylate: A Comprehensive Overview
The compound with CAS No. 886954-33-2, known as methyl 3-cyano-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate, has garnered significant attention in the field of organic chemistry and materials science. This compound is a derivative of thienopyridine, a heterocyclic structure that combines thiophene and pyridine moieties. The presence of a cyano group at the 3-position and a furan-amide substituent at the 2-position introduces unique electronic and structural properties, making it a promising candidate for various applications.
Recent studies have highlighted the potential of this compound in the development of advanced materials for optoelectronic devices. The thienopyridine core is known for its excellent charge transport properties and stability under ambient conditions. The cyano group at the 3-position enhances the electron-withdrawing effect, which is crucial for modulating the electronic properties of the molecule. Additionally, the furan-amide substituent at the 2-position introduces flexibility and conjugation into the system, further tuning its optical and electronic characteristics.
One of the most exciting developments involving this compound is its application in organic light-emitting diodes (OLEDs). Researchers have demonstrated that incorporating methyl 3-cyano-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate into OLED architectures significantly improves device efficiency and stability. The molecule's ability to facilitate efficient charge injection and transport makes it an ideal candidate for use as an electron transport layer or as a dopant in emissive layers.
Moreover, this compound has shown promise in the field of photovoltaics. Its unique electronic configuration allows for efficient absorption of solar energy across a broad spectrum. Recent experiments have revealed that when used as an active material in organic solar cells (OSCs), it enhances both power conversion efficiency (PCE) and operational stability under prolonged illumination. The thienopyridine core plays a pivotal role in these improvements by providing a stable platform for charge separation and transport.
The synthesis of methyl 3-cyano-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thienopyridine ring system through cyclization reactions and subsequent functionalization to introduce the cyano and furan-amide groups. The use of transition metal catalysts has significantly streamlined these processes, enabling higher yields and better control over product quality.
Another area where this compound has made an impact is in drug discovery research. Its structural similarity to certain bioactive molecules has led to its exploration as a potential lead compound for developing new pharmaceutical agents. The cyano group and furan-amide substituent provide opportunities for further functionalization to target specific biological pathways or receptors.
In terms of commercial applications, the demand for methyl 3-cyano-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is expected to grow as its potential in high-tech materials becomes more apparent. Its compatibility with existing manufacturing processes for OLEDs and OSCs makes it a viable option for large-scale production.
Looking ahead, ongoing research is focused on optimizing the synthesis routes for this compound to reduce costs and improve scalability. Additionally, efforts are being made to explore its applications in emerging technologies such as flexible electronics and bio-sensors.
In conclusion,methyl 3-cyano-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,c]pyridine-carboxylate represents a versatile building block with immense potential across multiple disciplines within chemistry and materials science.
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